N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 1,3-thiazole ring substituted at the 4-position with a benzofuran moiety. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active molecules.
Key structural attributes include:
- Thiophene-2-carboxamide: Contributes π-conjugation and hydrogen-bonding capacity via the amide group.
- 1,3-Thiazole: Enhances metabolic stability and facilitates interactions with biological targets.
- Benzofuran: Imparts hydrophobic and electron-rich characteristics, influencing binding affinity and solubility.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S2/c19-15(14-6-3-7-21-14)18-16-17-11(9-22-16)13-8-10-4-1-2-5-12(10)20-13/h1-9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDSSIWLRLRTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.
Biochemical Pathways
For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide are largely derived from its benzofuran and thiophene moieties. Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Similarly, thiophene derivatives are known to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, and antimicrobial activities
Cellular Effects
Biological Activity
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on cancer cells, antimicrobial properties, and potential mechanisms of action.
- Molecular Formula : C16H10N2O2S2
- Molecular Weight : 326.39 g/mol
- IUPAC Name : this compound
1. Anticancer Activity
Research indicates that compounds containing benzofuran and thiazole moieties exhibit promising anticancer properties. For instance, studies have shown that this compound inhibits cell growth in various human cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, demonstrating an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as MAPK/ERK.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 4.5 |
| A549 (lung cancer) | 6.0 |
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits significant activity against both gram-positive and gram-negative bacteria.
Antimicrobial Test Results:
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/ml |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 15 |
This antibacterial activity is attributed to the structural features of the compound, particularly the thiazole and benzofuran rings, which enhance its interaction with bacterial membranes.
3. Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential neuroprotective effects. It has been evaluated in models of neurodegeneration, particularly concerning amyloid-beta (Aβ) aggregation.
Neuroprotection Study:
In vitro studies demonstrated that this compound significantly reduced Aβ-induced cytotoxicity in neuronal cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial survival.
- Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Modulation : By influencing oxidative stress pathways, it can protect cells from damage.
Comparison with Similar Compounds
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide
Antimicrobial Activity
- Compound 3a-3j (Benzofuran-Azetidinone Derivatives): Exhibit moderate antimicrobial activity, suggesting benzofuran-thiazole hybrids are promising scaffolds .
- N-Substituted Cinnamamides : Derivatives with chromen-thiazole motifs (e.g., 6a-j) show significant antibacterial and antifungal activities, with microwave synthesis improving yields .
Enzyme Inhibition
- COX/LOX Inhibitors: 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9 mM). 6b (4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol): Selective COX-2 inhibitor, demonstrating the impact of substituents on isoform specificity .
Spectral and Physicochemical Data
*Predicted based on analogs ; †Estimated from nitrofuran analog; ‡Calculated for C₂₁H₁₈N₂O₅S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
